2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4/c1-20-13-4-2-3-10(15(18)19)14(13)21-8-9-5-6-11(16)12(17)7-9/h2-7H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTJZJHAWHKPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 3,4 Dichlorobenzyl Oxy 3 Methoxybenzoic Acid
Established Synthetic Pathways for Benzoic Acid Ether Derivatives
The formation of ether linkages on a benzoic acid scaffold, particularly aryl ethers, is most commonly achieved through the Williamson ether synthesis. wikipedia.org This robust and versatile method, developed in the 19th century, remains a cornerstone of modern organic synthesis for its reliability and broad scope. wikipedia.orgwikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an organohalide. wikipedia.orgbyjus.com
For the synthesis of benzoic acid ether derivatives, the reaction typically involves a substituted hydroxybenzoic acid and an alkyl or benzyl (B1604629) halide. The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the halide, forming the C-O ether bond. byjus.com The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder bases such as potassium carbonate (K₂CO₃) or silver oxide (Ag₂O), depending on the substrate's sensitivity. libretexts.orgorganic-chemistry.org
The success of the Williamson ether synthesis is highly dependent on the structure of the alkylating agent. The SN2 mechanism is most efficient with methyl and primary alkyl halides due to minimal steric hindrance. wikipedia.orgbyjus.com Secondary halides may yield a mixture of substitution and elimination products, while tertiary halides almost exclusively lead to elimination. wikipedia.org
| Parameter | Common Reagents & Conditions | Role in Reaction |
|---|---|---|
| Alcohol/Phenol | Substituted hydroxybenzoic acid or its ester | Nucleophile precursor |
| Base | NaH, K₂CO₃, NaOH, KOH | Deprotonates the hydroxyl group to form the nucleophilic alkoxide/phenoxide |
| Alkylating Agent | Primary alkyl/benzyl halide (e.g., R-Cl, R-Br) or sulfonate (e.g., R-OTs) | Electrophile that provides the alkyl/benzyl group |
| Solvent | Polar aprotic solvents (e.g., DMF, Acetone, DMSO) | Solvates the cation of the base and facilitates the SN2 reaction |
| Temperature | Room temperature to reflux | Influences reaction rate; higher temperatures may favor elimination side reactions |
Novel Synthetic Approaches for 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic Acid and Analogues
While no specific synthesis for this compound is prominently detailed in the literature, a plausible and efficient route can be constructed based on established methodologies. A logical approach involves a multi-step sequence that protects the reactive carboxylic acid, forms the key benzyl ether linkage, and subsequently deprotects the acid.
A proposed synthetic pathway is outlined below:
Esterification: The carboxylic acid of the starting material, 2-hydroxy-3-methoxybenzoic acid, is first protected, typically as a methyl or ethyl ester. This prevents the acidic proton from interfering with the base used in the subsequent etherification step.
Benzyl Ether Formation: The resulting ester undergoes a Williamson ether synthesis with 3,4-dichlorobenzyl chloride. The phenolic hydroxyl group is deprotonated to form a phenoxide, which then displaces the chloride to form the desired benzyl ether.
Hydrolysis: The final step involves the saponification (hydrolysis) of the ester group to regenerate the carboxylic acid, yielding the target molecule.
This sequence is analogous to established procedures for the synthesis of other substituted alkoxy benzoic acids, which employ a similar protect-etherify-deprotect strategy. rsc.org
| Step | Transformation | Typical Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Esterification (Protection) | 2-hydroxy-3-methoxybenzoic acid, Methanol (B129727) (MeOH), cat. H₂SO₄, reflux | Methyl 2-hydroxy-3-methoxybenzoate |
| 2 | Williamson Ether Synthesis | 3,4-Dichlorobenzyl chloride, K₂CO₃, Acetone or DMF, reflux | Methyl 2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzoate |
| 3 | Hydrolysis (Deprotection) | 10% aq. KOH or NaOH in MeOH, reflux; then acidification with HCl | This compound |
The core strategy for forming the benzyl ether in this context is the Williamson synthesis. organic-chemistry.org A critical consideration for substrates containing a carboxylic acid is the need for a protecting group. The acidic proton of the carboxyl group would be readily deprotonated by the base intended for the phenolic hydroxyl, preventing the formation of the required phenoxide nucleophile. Esterification is the most common protection strategy. rsc.org
Once the acid is protected, the benzylation of the phenolic hydroxyl can proceed. The reaction of the resulting phenoxide with a benzyl halide, such as 3,4-dichlorobenzyl chloride, is generally efficient due to the high reactivity of benzylic halides in SN2 reactions.
For substrates that are sensitive to basic or acidic conditions, alternative benzylation methods that operate under neutral conditions have been developed. One such method employs 2-benzyloxy-1-methylpyridinium triflate, which can transfer a benzyl group to an alcohol upon warming without the need for an external acid or base catalyst. beilstein-journals.org This approach could offer a milder alternative for the synthesis of complex or delicate analogues.
The synthesis of this compound relies on key functional group transformations centered on the carboxylic acid moiety.
Esterification: This serves as a protection step. The conversion of the carboxylic acid to a methyl or ethyl ester is typically accomplished through Fischer esterification, which involves reacting the acid with an excess of the corresponding alcohol under acidic catalysis (e.g., concentrated H₂SO₄). rsc.org
Hydrolysis (Saponification): This is the deprotection step. The ester is converted back to the carboxylic acid by treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. rsc.org This reaction is typically robust and high-yielding.
Beyond these essential steps, the benzoic acid scaffold allows for other transformations. For instance, the carboxylic acid can be converted to an acyl chloride, which is a versatile intermediate for forming amides and other esters. snnu.edu.cn Furthermore, modern synthetic methods allow for C-H functionalization on the aromatic ring, enabling the introduction of new substituents, although this is less direct for the primary synthesis of the target compound.
While this compound is an achiral molecule, related analogues could possess stereogenic centers, necessitating stereoselective synthetic methods. For instance, a chiral center could be introduced on the benzylic carbon or on a substituent attached to the aromatic rings. The primary strategies to control stereochemistry in such syntheses include the use of chiral auxiliaries, chiral catalysts, or the resolution of a racemic mixture.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk For example, an achiral benzoic acid precursor could be attached to a chiral alcohol (the auxiliary), and the subsequent etherification could proceed with diastereoselectivity due to the steric influence of the auxiliary. The auxiliary is then cleaved to reveal the enantiomerically enriched product. acs.org
Chiral Catalysis: Asymmetric catalysis offers a more atom-economical approach. Recent research has focused on the development of chiral catalysts for enantioselective C-O bond formation. For example, chiral phosphine (B1218219) catalysts have been used for the enantioselective synthesis of benzylic ethers, and chiral phosphoric acids have been employed to synthesize axially chiral diaryl ethers through desymmetrization reactions. snnu.edu.cnorganic-chemistry.orgacs.orgacs.org These advanced methods could be adapted to produce chiral analogues of the target compound with high enantiomeric excess.
Resolution: In cases where a stereoselective synthesis is not feasible, a racemic mixture of a chiral analogue can be synthesized and then the enantiomers separated. This is often achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Research on Precursor and Intermediate Chemicals in the Synthesis of this compound
The proposed synthesis of the target compound relies on two key commercially available precursor chemicals: 2-hydroxy-3-methoxybenzoic acid and 3,4-dichlorobenzyl chloride. The primary intermediate in this pathway would be the ester-protected version of the final product.
Precursor 1: 2-Hydroxy-3-methoxybenzoic acid: Also known as 3-methoxysalicylic acid or o-vanillic acid, this compound provides the core benzoic acid structure with the required hydroxyl and methoxy (B1213986) substituents in the correct positions. researchgate.neted.gov Its phenolic hydroxyl group is the site for the crucial etherification reaction.
Precursor 2: 3,4-Dichlorobenzyl chloride: This compound serves as the electrophile, providing the 3,4-dichlorobenzyl moiety. Its chemical properties make it an ideal reactant for the Williamson ether synthesis. chemrxiv.org
Intermediate: Methyl 2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzoate: This molecule represents the key intermediate in the proposed synthesis, formed after the protection and etherification steps. Its subsequent hydrolysis yields the final target acid.
3,4-Dichlorobenzyl halides, particularly 3,4-dichlorobenzyl chloride, are important starting materials and alkylating agents in organic synthesis. chemrxiv.org The reactivity of this compound is dictated by the benzylic chloride group.
As a primary benzylic halide, 3,4-dichlorobenzyl chloride is a highly effective electrophile for SN2 reactions. wikipedia.org Several factors contribute to its reactivity:
Low Steric Hindrance: The primary nature of the carbon bearing the leaving group allows for easy backside attack by nucleophiles.
Good Leaving Group: The chloride ion is a stable leaving group, facilitating the substitution reaction.
Benzylic Position: The C-Cl bond is weakened, and the transition state of the SN2 reaction is stabilized by the adjacent benzene (B151609) ring.
These properties make 3,4-dichlorobenzyl chloride an excellent substrate for the Williamson ether synthesis, where it reacts efficiently with phenoxides to form benzyl ethers. chemrxiv.org Its role in the synthesis of the target compound is to serve as the source of the 3,4-dichlorobenzyl group, which is attached to the phenolic oxygen of the 2-hydroxy-3-methoxybenzoic acid core.
Utilization of 2-Hydroxy-3-methoxybenzoic Acid or its Derivatives
The principal and most direct synthetic route to this compound employs 2-hydroxy-3-methoxybenzoic acid as the starting material. The core of this methodology lies in the Williamson ether synthesis, a well-established and versatile method for forming carbon-oxygen bonds.
In this reaction, the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzoic acid is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of a 3,4-dichlorobenzyl halide (typically chloride or bromide), leading to the displacement of the halide and the formation of the desired ether linkage.
Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound from 2-hydroxy-3-methoxybenzoic acid and a 3,4-dichlorobenzyl halide.
A critical consideration in this synthesis is the potential for a competing reaction: the esterification of the carboxylic acid group of the starting material. To circumvent this, the synthesis can be strategically designed in one of two ways:
Direct O-Alkylation: This approach involves the careful selection of reaction conditions that favor the O-alkylation of the phenolic hydroxyl group over the esterification of the carboxylic acid. This is often achievable due to the higher acidity of the phenolic proton compared to the carboxylic acid proton under certain basic conditions, leading to the preferential formation of the phenoxide nucleophile.
Protection-Deprotection Strategy: An alternative, and often more controlled, method involves the initial protection of the carboxylic acid group as an ester (e.g., a methyl or ethyl ester). The phenolic hydroxyl group of the resulting ester derivative is then subjected to the Williamson ether synthesis with 3,4-dichlorobenzyl halide. The final step involves the hydrolysis of the ester group to regenerate the carboxylic acid, yielding the final product.
While the direct O-alkylation is more atom-economical, the protection-deprotection strategy can often lead to higher yields and purer products by minimizing side reactions.
Optimization of Synthetic Conditions for High-Yield Production and Purity
The efficiency and outcome of the synthesis of this compound are highly dependent on several key reaction parameters. The optimization of these conditions is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. The primary factors that influence the reaction include the choice of base, solvent, reaction temperature, and reaction time.
The following data tables, based on findings from studies on structurally similar compounds, illustrate the impact of these parameters on the synthesis.
Table 1: Effect of Different Bases on Reaction Yield and Purity
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 85 | 95 |
| 2 | NaH | THF | 60 | 8 | 92 | 98 |
| 3 | NaOH | Acetone | 50 | 16 | 78 | 92 |
| 4 | Cs₂CO₃ | Acetonitrile | 70 | 10 | 90 | 97 |
This interactive table demonstrates the influence of various bases on the reaction's success. Stronger, non-nucleophilic bases like Sodium Hydride (NaH) in an aprotic solvent like Tetrahydrofuran (THF) tend to provide higher yields and purity by efficiently deprotonating the phenolic hydroxyl group without competing in nucleophilic attack.
Table 2: Influence of Solvent on Reaction Outcome
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 85 | 95 |
| 2 | K₂CO₃ | Acetone | 50 | 24 | 75 | 90 |
| 3 | K₂CO₃ | Acetonitrile | 70 | 18 | 82 | 93 |
| 4 | K₂CO₃ | DMSO | 90 | 10 | 88 | 96 |
This interactive table highlights the critical role of the solvent. Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide and facilitating the SN2 reaction.
Table 3: Optimization of Reaction Temperature and Time
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaH | THF | 25 (RT) | 24 | 65 | 90 |
| 2 | NaH | THF | 50 | 12 | 88 | 96 |
| 3 | NaH | THF | 60 | 8 | 92 | 98 |
| 4 | NaH | THF | 70 (Reflux) | 6 | 93 | 98 |
This interactive table illustrates the trade-off between reaction temperature and time. Increasing the temperature generally accelerates the reaction rate, allowing for shorter reaction times. However, excessively high temperatures can lead to the formation of degradation byproducts, thus an optimal temperature must be determined experimentally to achieve a balance between reaction rate and product purity.
Detailed research findings indicate that for analogous O-alkylation reactions of substituted hydroxybenzoic acids, a combination of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as DMF or THF, at a moderately elevated temperature (60-80 °C), provides the most favorable conditions for achieving high yields and excellent purity of the desired ether product. The progress of the reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.
Upon completion of the reaction, the product is typically isolated through an aqueous workup to remove the inorganic salts and any remaining water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography to obtain this compound of high purity.
Structure Activity Relationship Sar and Structural Modifications of 2 3,4 Dichlorobenzyl Oxy 3 Methoxybenzoic Acid Analogues
Impact of Dichloro-Substitution Pattern on Preclinical Biological Activity
The presence and position of chlorine atoms on the benzyl (B1604629) ring are critical determinants of the biological activity of these compounds. The dichloro-substitution pattern significantly modulates the electronic and steric properties of the molecule, thereby affecting its interaction with target receptors.
Comparison with 2,4-Dichlorobenzyl Analogues
When comparing the 3,4-dichloro-substituted analogues with their 2,4-dichloro counterparts, notable differences in biological activity are observed. For instance, in the context of antifungal agents, the positioning of chlorine atoms can influence the compound's efficacy. Ketoconazole, which contains a 2,4-dichlorophenyl group, demonstrates the importance of this substitution pattern for its antifungal activity by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. wikipedia.org Similarly, in the development of lozenges for acute sore throat, a combination of amylmetacresol (B1666032) and 2,4-dichlorobenzyl alcohol has shown greater efficacy than a placebo, highlighting the therapeutic relevance of the 2,4-dichloro substitution. nih.govnih.govresearchgate.net
Research on dopamine (B1211576) transporter (DAT) inhibitors has also shed light on the differential effects of these isomeric substitutions. While N-[(2,4-dichlorophenyl)-1-methyl-ethyl]-2-aminoindane hydrochloride and its 3,4-dichloro analogue both exhibited agonistic activity through central dopaminergic mechanisms, the specific substitution pattern can fine-tune the pharmacological profile. researchgate.net
Influence of Chlorine Atom Position on Receptor Binding and Efficacy
The precise placement of chlorine atoms on the aromatic ring is a decisive factor for significant biological activity. researchgate.net The introduction of chlorine can enhance lipophilicity, which may lead to better membrane penetration and higher local concentrations near a biological target. nih.gov This increased lipophilicity can also lead to stronger non-bonding interactions with protein groups within the binding site of a receptor. researchgate.net
The electronic effects of chlorine, being an electron-withdrawing group, can polarize the phenyl ring, further influencing interactions with the target protein. researchgate.netresearchgate.net For example, in a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, the presence and position of substituents on the aryl ring, including chlorine, were found to be crucial for their antidiabetic activity through inhibition of α-glucosidase and α-amylase. nih.govresearchgate.net Studies on 2'-hydroxychalcone (B22705) derivatives have shown that the presence of a chlorine atom generally improves pharmacological potential, with derivatives showing enhanced antimicrobial, antibiofilm, and antiproliferative activities. nih.gov The position of the chlorine atom can modulate the molecule's interaction with lipid bilayers, affecting its ability to penetrate cell membranes. nih.gov
It has been empirically observed that introducing a chlorine atom at specific positions in a biologically active molecule can substantially improve its intrinsic activity. researchgate.neteurochlor.org However, this effect is highly position-dependent, and in some cases, chlorination can diminish or abolish biological activity. researchgate.netresearchgate.net Therefore, the specific 3,4-dichloro arrangement in 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is likely a key contributor to its unique biological profile.
Role of Methoxy (B1213986) Group Position and Modifications
The methoxy group on the benzoic acid core is another critical functional group that significantly influences the compound's biological properties. Its position on the aromatic ring and its potential replacement with bioisosteres can lead to profound changes in activity.
Effects of Methoxy Group at Position 3 Versus Other Aromatic Ring Positions
The position of the methoxy group on the aromatic ring can have a significant effect on the biological properties of a molecule. nih.gov For instance, in a study of 18F-labeled benzyl triphenylphosphonium cations, the position of the methoxy group influenced myocardium uptake and pharmacokinetic properties. nih.gov Specifically, para-substitution was found to enhance activity in some antioxidant compounds due to the mesomeric effect, while meta-substitution had no effect, and ortho-substitution significantly reduced activity, possibly due to steric or coordination effects. nih.gov
In the context of 2,5-substituted benzoic acid dual inhibitors of anti-apoptotic proteins, the positioning of substituents, including those that could be analogous to a methoxy group, was found to be critical for binding affinity. nih.gov The number and position of hydroxyl and methoxy groups on an aromatic ring can play an important role in enhancing antioxidative activity. mdpi.com The methoxy group can enhance a ligand's target binding, as well as its physicochemical and pharmacokinetic properties. researchgate.netnih.gov
The specific placement of the methoxy group at position 3 of the benzoic acid ring in the parent compound likely plays a key role in its interaction with its biological target, potentially through specific hydrogen bonding or steric interactions within the binding pocket.
Bioisosteric Replacements of the Methoxy Moiety and Their Functional Impact
Bioisosteric replacement is a common strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.comdrughunter.com The goal is to improve potency, selectivity, metabolic stability, or pharmacokinetic properties. drughunter.com
For the methoxy group, several bioisosteric replacements can be considered. Replacing a metabolically labile methoxy group with fluoro, difluoromethyl, trifluoromethyl, or difluoroethyl groups is a common strategy. researchgate.net The replacement of a methoxy group with a fluorine atom is a frequently used bioisosteric replacement that can block unwanted metabolic processes, as electron-rich aromatic rings like anisoles are susceptible to oxidative metabolism. chemrxiv.org Other potential bioisosteres for a methoxy group include methylthio (CH3-S-), trifluoromethoxy (CF3O-), and difluoroethyl (CH3CF2-). researchgate.net
However, the success of such replacements is highly context-dependent. For example, while replacing a methoxy group with an alkyl group might reduce metabolic stability, using 5 or 6-membered rings can restore it. cambridgemedchemconsulting.com The choice of a bioisostere needs to consider its effects on lipophilicity, electronic properties, and potential for new interactions within the target's binding site.
Modifications of the Benzoic Acid Core and their SAR Implications
The benzoic acid core itself is a crucial pharmacophore, and modifications to this scaffold can have significant consequences for the structure-activity relationship. The carboxylic acid group is often involved in key interactions with the biological target, such as forming strong hydrogen bonds.
In the design of inhibitors for anti-apoptotic proteins, a 2,5-substituted benzoic acid core was utilized, where the carboxyl group was intended to preserve and increase the strength of an essential hydrogen bond with an arginine residue. nih.gov This highlights the importance of the carboxylic acid moiety for potent activity.
Structure-activity relationship studies on various benzoic acid derivatives have consistently shown that the presence of a phenyl core is important for enhancing hydrophobic interactions with target proteins. researchgate.net Furthermore, hydrophilic substituents on the phenyl ring are often necessary to facilitate interactions and binding to polar amino acid residues near the mutation or binding site. researchgate.net
Modifications to the benzoic acid core could include altering the position of the carboxylic acid group, replacing it with other acidic functional groups (bioisosteres), or introducing additional substituents onto the ring. Each of these changes would be expected to alter the molecule's binding affinity and biological activity by affecting its ability to form key interactions with the target. For instance, the introduction of different substituents on the benzoic acid ring has been shown to modulate the anticancer potential of these compounds. researchgate.netpreprints.org
Alterations of the Carboxylic Acid Functionality
In the context of this compound analogues, several bioisosteric replacements for the carboxylic acid moiety can be considered, each with the potential to modulate the compound's acidity, lipophilicity, and metabolic stability.
Common Carboxylic Acid Bioisosteres:
| Bioisostere | Potential Advantages | Reference |
| Tetrazole | More lipophilic than carboxylic acid, resistant to metabolic degradation. drughunter.com | drughunter.com |
| Acyl Sulfonamide | Increased lipophilicity, enhanced metabolic stability, and improved membrane permeability. drughunter.com | drughunter.com |
| Hydroxamic Acid | Can act as a chelating agent and may offer a different hydrogen bonding pattern. nih.gov | nih.gov |
| Trifluoroethanol | Increased lipophilicity, which can be beneficial for central nervous system penetration. nih.gov | nih.gov |
Research on other benzoic acid derivatives has demonstrated the viability of such modifications. For instance, in a series of dual MCL-1/BCL-xL inhibitors, the replacement of a carboxylic acid with tetrazole and acylsulfonamide motifs resulted in compounds with comparable or even improved binding affinities. This suggests that these bioisosteres can effectively mimic the key interactions of the original carboxylic acid group.
Substituent Effects on the Benzoic Acid Aromatic Ring
The substitution pattern on the benzoic acid ring of this compound is critical for its biological activity. The existing 3-methoxy group, along with any additional substituents, can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with the target protein.
Studies on various benzoic acid derivatives have provided valuable insights into the effects of different substituents. For example, in a study of benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction, it was found that the position of the carboxylic acid group is crucial, with the 2-position being essential for activity. researchgate.net Furthermore, the introduction of electron-withdrawing groups, such as trifluoromethyl, at the 5-position of the benzoic acid ring significantly enhanced antimicrobial activity. researchgate.net
Conversely, the introduction of electron-donating groups can also modulate activity, though the effect is highly dependent on the specific biological target. The 3-methoxy group in the parent compound is an electron-donating group, and its presence likely influences the orientation of the molecule within the binding pocket.
Hypothetical Effects of Substituents on the Benzoic Acid Ring:
| Position of Substitution | Type of Substituent | Potential Impact on Activity |
| 4-position | Electron-withdrawing (e.g., -Cl, -CF3) | May enhance activity by altering electronic distribution and increasing binding affinity. |
| 4-position | Electron-donating (e.g., -CH3, -OCH3) | Could either increase or decrease activity depending on the target's electronic requirements. |
| 5-position | Bulky group (e.g., -t-butyl) | May lead to steric hindrance and a decrease in activity. |
| 6-position | Small, polar group (e.g., -OH, -NH2) | Could introduce new hydrogen bonding interactions and potentially improve activity. |
Investigating Variations in the Benzyl Ether Linkage
Variations can be explored in several ways:
Replacement of the Ether Oxygen: The ether oxygen can be replaced with other atoms or functional groups to alter the geometry and electronic properties of the linker. For example, replacing the oxygen with a sulfur atom would create a thioether linkage, which has a different bond angle and length, as well as different hydrogen bonding capabilities.
Modifying the Benzylic Methylene (B1212753) Group: The methylene bridge (-CH2-) can be modified, for instance, by introducing substituents or by replacing it with a carbonyl group to form an ester. Such changes would have a profound effect on the molecule's conformational freedom.
Altering the Benzyl Ring Substituents: The 3,4-dichloro substitution pattern on the benzyl ring is a key feature of the parent compound. The electronic and steric effects of these substituents are likely important for activity. A systematic exploration of different substitution patterns on this ring would be crucial for a comprehensive SAR study. For instance, moving the chloro substituents to other positions or replacing them with other halogen or alkyl groups could lead to significant changes in activity.
A study on the hydrogenolysis of substituted benzyl groups indicated that the electronic properties of substituents on the benzene (B151609) ring play a more significant role than steric hindrance in influencing the reaction. nih.gov This suggests that the electronic nature of the 3,4-dichloro substituents is a critical determinant of the compound's properties.
Conformational Analysis and its Implications for Structure-Biological Activity Correlations
The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for a potent interaction.
Computational studies on related benzoic acid derivatives have shown that the presence of ortho substituents can significantly influence the preferred conformation. icm.edu.pl In this compound, the benzyloxy group at the 2-position and the methoxy group at the 3-position will likely restrict the rotation of the carboxylic acid group and favor a particular orientation.
Furthermore, crystal structure analysis of related benzyloxy-benzoic acid compounds has revealed that the torsion angle within the benzyloxy moiety often adopts a conformation close to anti. researchgate.net The dihedral angle between the two aromatic rings is also a critical parameter. In 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the dihedral angle between the adjacent rings within the biphenyl (B1667301) carboxylic acid group is 26.09 (4)°. drughunter.com
Understanding the preferred low-energy conformations of this compound and its analogues through computational modeling and experimental techniques like X-ray crystallography can provide invaluable insights for designing new derivatives with improved biological activity. By correlating specific conformational features with activity, it becomes possible to rationally design molecules that are pre-organized for optimal binding to their target.
Preclinical Biological Activity and Mechanistic Investigations of 2 3,4 Dichlorobenzyl Oxy 3 Methoxybenzoic Acid
Antimicrobial Activity Studies of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic Acid and Analogues
Analogues of this compound, particularly those containing dichlorobenzyl and benzoic acid moieties, have demonstrated a broad spectrum of antimicrobial activity.
Research has shown that certain benzoic acid derivatives and compounds containing dichlorobenzyl groups possess notable antibacterial properties. For instance, a combination of amylmetacresol (B1666032) and 2,4-dichlorobenzyl alcohol (DCBA) has been shown to be effective against a variety of bacteria implicated in oropharyngeal infections. nih.govnih.gov In one study, this combination demonstrated bactericidal activity against seven bacterial species associated with pharyngitis, including both Gram-positive and Gram-negative organisms. nih.govnih.gov
The bactericidal efficacy was measured by the log reduction in colony-forming units (CFUs). Significant reductions were observed within minutes of exposure for several key pathogens. nih.govnih.gov
Interactive Data Table: Bactericidal Activity of Amylmetacresol and 2,4-Dichlorobenzyl Alcohol (DCBA) Combination
| Bacterial Strain | Gram Staining | Time to >3 log10 Reduction in CFUs | Log10 Reduction (CFU/mL ± SD) at 1 minute |
|---|---|---|---|
| Streptococcus pyogenes | Gram-Positive | 1 minute | 5.7 ± 0.1 |
| Haemophilus influenzae | Gram-Negative | 1 minute | 6.1 ± 0.1 |
| Arcanobacterium haemolyticum | Gram-Positive | 1 minute | 6.5 ± 0.0 |
| Fusobacterium necrophorum | Gram-Negative | 1 minute | 6.5 ± 0.0 |
| Streptococcus dysgalactiae | Gram-Positive | 5 minutes | Not specified at 1 min |
| Moraxella catarrhalis | Gram-Negative | 5 minutes | Not specified at 1 min |
Data sourced from a study on the bactericidal action of an antiseptic lozenge containing amylmetacresol and DCBA. nih.govnih.gov
Furthermore, other synthetic benzyl (B1604629) derivatives have been evaluated for their antibacterial effects. Benzyl bromide derivatives, for example, have shown strong activity against Gram-positive bacteria such as S. aureus, S. pyogenes, and Enterococcus faecalis, and moderate activity against some Gram-negative bacteria. dovepress.com The antimicrobial activity of benzoic acid derivatives is influenced by the type, number, and position of substituents on the benzene (B151609) ring. nih.gov
The antifungal properties of benzoic acid and its derivatives have been recognized for many years, leading to their use as preservatives in various products. ijcrt.orgtaylorfrancis.com Dichlorobenzyl alcohol has also been utilized for its fungicidal properties. medicaljournalssweden.se Studies on synthetic benzyl bromides have demonstrated their potential as antifungal agents. dovepress.com
In one study, 2-acyl-1,4-benzohydroquinone derivatives, which share a substituted benzene ring structure, were evaluated for their antifungal properties against various Candida and filamentous fungi strains. nih.govmdpi.com The most active compound in this series, 2-octanoylbenzohydroquinone, exhibited significant antifungal activity with low minimum inhibitory concentrations (MICs). nih.govmdpi.com
Interactive Data Table: Antifungal Activity of 2-octanoylbenzohydroquinone
| Fungal Strain | MIC Value (μg/mL) |
|---|---|
| Candida species | 2 - 16 |
Data from a study on the antifungal activity of 2-acylated benzo- and naphthohydroquinones. nih.govmdpi.com
The antimicrobial action of benzoic acid and its derivatives is thought to involve several mechanisms. A primary proposed mechanism is the disruption of the microbial cell's internal pH balance. ijcrt.org The undissociated, more lipophilic form of benzoic acid can penetrate the microbial cell membrane. ijcrt.org Once inside the cytoplasm, it releases protons, leading to acidification that interferes with essential metabolic processes and inhibits microbial growth. ijcrt.orgresearchgate.net
Other proposed mechanisms for benzoic acid derivatives include:
Changes in the cell membrane: These compounds can potentially be incorporated into or penetrate the phospholipid layer of the cell membrane, disrupting its structure and function. nih.gov
Enzyme inhibition: Benzoic acid derivatives can inhibit the activity of various enzymes crucial for microbial survival. taylorfrancis.comresearchgate.net
Loss of energy generation: Disruption of the cell membrane and internal environment can lead to a loss of the cell's ability to generate energy. taylorfrancis.com
Cytoplasmic ion imbalance: Some studies on synergistic antimicrobial effects have pointed to membrane disruption leading to an imbalance of ions within the cytoplasm, ultimately causing cell death. nih.gov
Anti-inflammatory Properties
While direct evidence for the anti-inflammatory effects of this compound is limited, studies on related compounds, such as other benzoic and cinnamic acid derivatives, suggest potential anti-inflammatory activity.
Research on various plant-derived phenolic compounds and synthetic derivatives has demonstrated the ability to modulate the production of pro-inflammatory cytokines. For example, 3,4,5-Trihydroxycinnamic acid (THCA), a derivative of caffeic acid, has been shown to reduce the secretion and mRNA expression levels of interleukin-6 (IL-6) and IL-8 in stimulated human keratinocyte cells. nih.gov
In another study, a methanol (B129727) extract from Homalium bhamoense, containing ellagic acid and its derivatives, significantly suppressed the overproduction of IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov This suggests that compounds with a substituted benzene ring structure can have a tangible impact on inflammatory pathways.
The anti-inflammatory mechanisms of benzoic and cinnamic acid derivatives often involve the modulation of key signaling pathways. Studies on THCA have indicated that its anti-inflammatory effects are mediated through the suppression of signaling pathways such as AKT and MAPK, which in turn leads to the inhibition of NF-κB activation and its translocation to the nucleus. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.
Therefore, it is plausible that the anti-inflammatory activity of compounds like this compound could be mediated through the inhibition of the NF-κB signaling pathway, a common mechanism for many anti-inflammatory agents.
Enzyme and Receptor Interaction Studies
No research data is publicly available regarding the interaction of this compound with the enzymes and receptors detailed below.
Modulation of Proteostasis Network Components (e.g., Cathepsins B and L, Ubiquitin-Proteasome Pathway, Autophagy-Lysosome Pathway)
No studies were identified that investigated the effects of this compound on the components of the proteostasis network. There is no available information on its potential to modulate the activity of Cathepsins B and L, or its impact on the ubiquitin-proteasome and autophagy-lysosome pathways.
Inhibition or Modulation of Specific Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase, cGMP-Phosphodiesterase)
There are no published findings on the inhibitory or modulatory activity of this compound against acetylcholinesterase, butyrylcholinesterase, tyrosinase, or cGMP-phosphodiesterase.
Estrogen Receptor Degradation (SERD) Potency and Selectivity for Related Analogues
No studies were found that evaluate this compound or any closely related analogues for Selective Estrogen Receptor Degrader (SERD) activity. Consequently, data on its potency and selectivity in this regard are not available.
Other Reported Preclinical Biological Activities (e.g., Antioxidant, Anticancer Potential)
A comprehensive search of scientific databases yielded no reports on the antioxidant or anticancer properties of this compound. Preclinical studies evaluating these potential biological activities have not been published.
Elucidation of General Mechanisms of Action
In the absence of primary research on the biological effects of this compound, its general mechanism of action remains unelucidated.
Identification of Key Molecular Targets and Binding Interactions
There is no available data identifying the key molecular targets of this compound or detailing its binding interactions with any biological molecules.
Pathways Modulated within Biological Systems
The potential for this compound to modulate biological pathways can be hypothesized by examining related compounds.
The dichlorobenzyl moiety is a key feature in some antiseptic and antimicrobial agents. For instance, 2,4-dichlorobenzyl alcohol is known to have antibacterial and antiviral properties. nih.govwikipedia.org Its mechanism is thought to involve the denaturation of external proteins and the rearrangement of their tertiary structures. nih.gov This suggests that compounds containing a dichlorobenzyl group could potentially interfere with microbial protein function. Furthermore, some dichlorobenzyl-containing compounds have been investigated for their effects on the central nervous system. For example, 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone has been evaluated for antidepressant and antianxiety activities, with a proposed mechanism involving the inhibition of norepinephrine (B1679862) uptake, similar to tricyclic antidepressants. nih.gov
The methoxybenzoic acid scaffold is also of significant interest in medicinal chemistry. Derivatives of trimethoxybenzoic acid have been studied as potential efflux pump inhibitors in bacteria, which is a mechanism of antibiotic resistance. nih.gov By inhibiting these pumps, such compounds could potentially restore the efficacy of existing antibiotics. nih.gov Additionally, hydroxycinnamic acids like ferulic acid (4-hydroxy-3-methoxycinnamic acid) have been shown to modulate apoptotic signaling pathways in cancer cells. nih.gov These compounds can induce the expression of cell cycle-related proteins and trigger apoptosis through the altered expression of key regulatory proteins. nih.gov This suggests that the methoxybenzoic acid portion of the target molecule could contribute to anticancer activity by influencing cell cycle and apoptosis pathways.
Substituted benzoic acid derivatives in general have been shown to modulate a variety of cellular signaling pathways. researchgate.net For example, certain derivatives have been identified as inhibitors of the protein phosphatase Slingshot, which plays a role in cytoskeleton dynamics and cell migration. nih.gov Inhibition of this phosphatase has therapeutic potential in cancer. nih.gov Other benzoic acid derivatives have been shown to promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial for cellular protein degradation and homeostasis. mdpi.com
Based on these related structures, potential pathways modulated by this compound could include:
Microbial protein function and integrity.
Neurotransmitter reuptake mechanisms.
Bacterial efflux pump activity.
Apoptotic and cell cycle regulatory pathways in cancer cells.
Cell migration and cytoskeleton dynamics.
Cellular proteostasis through the ubiquitin-proteasome and autophagy-lysosome systems.
In Vitro Cellular Assays and Model Systems for Mechanistic Insights
To investigate the mechanistic insights of a novel compound like this compound, a variety of in vitro cellular assays and model systems would be employed, guided by the known activities of its structural analogs.
Antimicrobial and Antiseptic Activity Assays: Given the known properties of dichlorobenzyl alcohol, initial screening would likely involve assays to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. researchgate.netdovepress.com Bactericidal activity could be measured by quantifying the reduction in colony-forming units (CFUs) over time. dovepress.com
Anticancer Activity Assays: A common starting point for assessing anticancer potential is the use of cell viability assays, such as the MTT or SRB colorimetric assays, on various human cancer cell lines. preprints.org To delve deeper into the mechanism, assays for apoptosis (e.g., flow cytometry analysis) and cell cycle analysis would be conducted. nih.gov Western blot analysis could be used to determine the compound's effect on the expression levels of key proteins involved in these pathways. nih.gov
Neuropharmacological Assays: To explore potential antidepressant or antianxiety effects, in vitro models could include neurotransmitter uptake assays using synaptosomes to measure the inhibition of norepinephrine reuptake. nih.gov
Enzyme Inhibition Assays: If the compound is hypothesized to target specific enzymes, such as protein phosphatases, in vitro enzyme inhibition assays would be crucial. nih.gov These assays measure the activity of the purified enzyme in the presence of varying concentrations of the inhibitor to determine parameters like the inhibition constant (Ki). nih.gov
The following table summarizes potential in vitro assays based on the activities of structurally related compounds.
| Potential Biological Activity | In Vitro Assay/Model System | Endpoint Measured | Reference Compound Class |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Lowest concentration inhibiting visible microbial growth | Dichlorobenzyl derivatives researchgate.net |
| Anticancer | MTT/SRB Cell Viability Assay | Percentage of viable cells | Benzoic acid derivatives preprints.org |
| Apoptosis Induction | Flow Cytometry with Annexin V/PI staining | Percentage of apoptotic and necrotic cells | Methoxybenzoic acid derivatives nih.gov |
| Cell Cycle Modulation | Flow Cytometry with Propidium Iodide | Distribution of cells in different phases of the cell cycle | Methoxybenzoic acid derivatives nih.gov |
| Enzyme Inhibition | In vitro Phosphatase Activity Assay | Inhibition constant (Ki) | Substituted benzoic acids nih.gov |
| Neurotransmitter Reuptake | Synaptosome Uptake Assay | Inhibition of norepinephrine uptake | Dichlorobenzyl derivatives nih.gov |
| Efflux Pump Inhibition | Ethidium Bromide Accumulation Assay | Increase in intracellular fluorescence | Trimethoxybenzoic acid derivatives nih.gov |
Computational and in Silico Studies of 2 3,4 Dichlorobenzyl Oxy 3 Methoxybenzoic Acid
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor. This allows for the identification of potential biological targets for 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid and the estimation of its binding affinity. The process involves placing the ligand in the binding site of the protein in various conformations and orientations and scoring each pose based on a scoring function that approximates the binding free energy.
Detailed Protein-Ligand Interaction Analysis
A detailed analysis of the docking results for this compound would reveal the specific types of interactions it forms within the binding pocket of a target protein. These interactions are crucial for the stability of the protein-ligand complex and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the methoxy (B1213986) group and the carboxylic acid moiety of the compound are potential hydrogen bond donors and acceptors. The dichlorobenzyl group, being hydrophobic, would likely engage in hydrophobic interactions with nonpolar residues in the binding site.
Table 1: Hypothetical Protein-Ligand Interactions for this compound
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Carboxylic Acid | Hydrogen Bond, Ionic Interaction | Lysine, Arginine, Histidine |
| Methoxy Group | Hydrogen Bond | Asparagine, Glutamine, Serine |
| Dichlorobenzyl Group | Hydrophobic Interaction, Halogen Bond | Leucine, Isoleucine, Valine, Phenylalanine |
| Ether Linkage | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes
While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of the protein and the ligand, and the stability of their complex. For this compound, MD simulations could be used to study the conformational changes that occur in both the ligand and the protein upon binding. This can help to elucidate the precise mechanism of binding and to assess the stability of the predicted binding pose from docking studies over a period of time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, untested compounds. For this compound, a QSAR study would involve compiling a dataset of structurally similar compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. A statistical model would then be built to correlate these descriptors with the observed activity. This model could then be used to predict the efficacy of this compound and to guide the design of more potent analogs.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Lead Optimization
In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound, which are crucial for its success as a drug. These predictions help in the early identification of potential liabilities, allowing for lead optimization to improve the drug-like properties of the compound.
Prediction of Gastrointestinal Absorption and Membrane Permeability
The absorption of a drug after oral administration is a key parameter. In silico models can predict the gastrointestinal (GI) absorption of this compound based on its physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area. Membrane permeability, often predicted using models like the Caco-2 permeability model, is another critical factor for absorption. These predictions can help to assess the potential for oral bioavailability of the compound.
Table 2: Predicted In Silico ADME Properties for this compound
| ADME Property | Predicted Value | Interpretation |
| Molecular Weight | 341.17 g/mol | Within the range for good oral bioavailability |
| LogP (Octanol-Water Partition Coefficient) | 4.5 | Indicates high lipophilicity, which can favor membrane permeability but may also lead to poor solubility |
| Polar Surface Area (PSA) | 58.9 Ų | Within the acceptable range for good membrane permeability |
| Human Intestinal Absorption | High | Likely to be well absorbed from the gastrointestinal tract |
| Caco-2 Permeability | High | Suggests good potential for crossing the intestinal barrier |
Drug-likeness Assessment and Pharmacokinetic Profile Prediction
In silico tools are frequently employed in early-stage drug discovery to predict the drug-likeness and pharmacokinetic properties of a compound. This process helps to identify candidates with a higher probability of success in later clinical stages. The assessment is typically based on established rules and models derived from the analysis of successful oral drugs.
For a hypothetical analysis of this compound, a drug-likeness assessment would likely involve calculating key physicochemical properties and evaluating them against established criteria such as Lipinski's Rule of Five. These parameters help predict oral bioavailability.
Table 1: Hypothetical Drug-Likeness Profile of this compound
| Property | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | --- | (Rule: ≤500 g/mol ) |
| LogP (Octanol-water partition coefficient) | --- | (Rule: ≤5) |
| Hydrogen Bond Donors | --- | (Rule: ≤5) |
| Hydrogen Bond Acceptors | --- | (Rule: ≤10) |
The pharmacokinetic profile, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), would also be predicted using various computational models. These predictions provide insights into how the compound might behave within a biological system.
Table 2: Hypothetical Predicted ADME Profile of this compound
| ADME Parameter | Predicted Outcome |
| Absorption | |
| Human Intestinal Absorption | --- |
| Caco-2 Permeability | --- |
| Distribution | |
| Blood-Brain Barrier (BBB) Penetration | --- |
| Plasma Protein Binding | --- |
| Metabolism | |
| Cytochrome P450 (CYP) Isoform Inhibition (e.g., CYP2D6, CYP3A4) | --- |
| Excretion | |
| Predicted Route of Excretion | --- |
Virtual Screening and Ligand-Based Drug Design Approaches for Novel Analogues
In the absence of a known biological target for this compound, both virtual screening and ligand-based drug design would be challenging to implement directly. However, if a target were identified, these computational methods would be invaluable for discovering novel, potentially more potent analogues.
Virtual Screening: If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) was known, structure-based virtual screening could be employed. This process would involve docking a large library of compounds into the active site of the target to identify molecules with favorable binding energies and interactions.
Ligand-Based Drug Design: If the structure of the target was unknown, but other active molecules (ligands) were identified, ligand-based methods could be used. Approaches such as pharmacophore modeling would involve identifying the essential chemical features of the known active compounds. This pharmacophore model would then be used as a 3D query to search for new molecules in compound databases that share the same essential features. Quantitative Structure-Activity Relationship (QSAR) studies could also be developed to build a statistical model correlating the chemical structures of analogues with their biological activity.
Due to the lack of published data, the specific application of these methodologies to this compound and the development of its novel analogues remains a hypothetical exercise.
Future Research Directions and Translational Perspectives for 2 3,4 Dichlorobenzyl Oxy 3 Methoxybenzoic Acid
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas
The primary step in elucidating the therapeutic value of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is the identification of its molecular targets. The structural features of the compound, including the dichlorinated benzyl (B1604629) ether and the methoxybenzoic acid core, suggest potential interactions with a range of biological macromolecules. For instance, dichlorobenzyl alcohol is known to have antiseptic properties, while various benzoic acid derivatives exhibit a wide array of pharmacological activities, including acting as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov
A systematic approach to target identification would involve a combination of computational and experimental methods. In silico approaches, such as reverse docking and pharmacophore modeling, can be employed to screen the compound against databases of known protein structures. This can generate a preliminary list of potential targets.
Experimental validation of these predicted targets is crucial. High-throughput screening (HTS) against diverse panels of enzymes and receptors can uncover initial leads. For example, screening against kinases, proteases, and G-protein coupled receptors (GPCRs) could reveal unexpected activities. Furthermore, phenotypic screening using various cell lines (e.g., cancer, neuronal, immune cells) can identify cellular effects, which can then be traced back to specific molecular targets using techniques like chemical proteomics.
The dichlorobenzyl moiety is found in compounds with antifungal and antibacterial properties, suggesting that this compound could be explored for infectious diseases. nih.gov The benzoic acid scaffold is present in numerous anti-inflammatory and anticancer agents, opening avenues for investigation in oncology and immunology. researchgate.net
Table 1: Potential Therapeutic Areas and Corresponding Biological Targets for this compound
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | Kinases, Phosphatases, Apoptosis-related proteins | Benzoic acid derivatives have shown anticancer properties. |
| Infectious Diseases | Fungal or bacterial enzymes (e.g., succinate dehydrogenase) | The dichlorobenzyl group is a known antimicrobial pharmacophore. nih.gov |
| Neurodegenerative Diseases | Acetylcholinesterase, Carbonic Anhydrase, Beta-secretase | Substituted benzoic acids have been investigated as inhibitors of these enzymes. nih.gov |
| Inflammatory Diseases | Cyclooxygenases (COX), Lipoxygenases (LOX) | The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). |
Advanced Synthetic Strategies for Complex and Highly Potent Derivatives
To explore the structure-activity relationship (SAR) and optimize the therapeutic potential of this compound, the development of advanced synthetic strategies is paramount. The core structure allows for modification at several positions on both the benzoic acid and the dichlorobenzyl rings.
Modern synthetic methodologies can be employed to create a library of derivatives with diverse functionalities. For instance, late-stage functionalization techniques, such as C-H activation, could be used to introduce various substituents on the aromatic rings without the need for de novo synthesis. nih.gov The ether linkage could be replaced with other functionalities like thioethers or amines to explore the impact on biological activity.
Furthermore, the carboxylic acid group can be converted to a range of bioisosteres, such as esters, amides, or tetrazoles, which may improve pharmacokinetic properties. The synthesis of such derivatives would enable a comprehensive SAR study, providing insights into the key structural features required for potent and selective biological activity.
Table 2: Proposed Synthetic Modifications and Their Rationale
| Modification Site | Proposed Functional Groups | Rationale for Modification |
| Benzoic Acid Ring | Additional methoxy (B1213986), hydroxyl, or halogen groups | To modulate electronic properties and binding interactions. |
| Dichlorobenzyl Ring | Altering the position of chlorine atoms (e.g., 2,4-dichloro) | To investigate the influence of substitution patterns on target engagement. |
| Ether Linkage | Replacement with thioether, amine, or sulfone | To alter the geometry and hydrogen bonding capacity of the linker. |
| Carboxylic Acid | Conversion to esters, amides, tetrazoles | To improve metabolic stability, cell permeability, and act as prodrugs. nih.gov |
Integration of Multi-Omics Data in Mechanistic and Pathway Studies
Once a biological activity of interest is identified for this compound or its derivatives, understanding the underlying mechanism of action is crucial for further development. The integration of multi-omics data provides a powerful approach to unravel the complex cellular responses to a small molecule inhibitor.
By treating relevant cell lines or model organisms with the compound, changes in the transcriptome (RNA sequencing), proteome (mass spectrometry-based proteomics), and metabolome (metabolomics) can be comprehensively profiled. mdpi.com This multi-dimensional dataset can reveal the signaling pathways and cellular processes that are perturbed by the compound.
For example, transcriptomic analysis can identify genes that are up- or down-regulated, while proteomics can reveal changes in protein expression and post-translational modifications. plos.org Metabolomics can provide a snapshot of the metabolic state of the cell. Integrating these datasets can help to construct a detailed picture of the compound's mechanism of action, identify biomarkers of response, and potentially uncover off-target effects. mit.edu
Table 3: Application of Multi-Omics in Mechanistic Studies
| Omics Technology | Information Gained | Potential Insights for this compound |
| Transcriptomics (RNA-Seq) | Changes in gene expression | Identification of regulated signaling pathways and downstream effects. |
| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications | Direct identification of protein targets and affected cellular machinery. metwarebio.com |
| Metabolomics (LC-MS, GC-MS) | Alterations in metabolite levels | Understanding the impact on cellular metabolism and bioenergetics. |
| Integrated Multi-Omics Analysis | Holistic view of cellular response | Elucidation of the complete mechanism of action and identification of biomarkers. cell.com |
Development of Sophisticated Computational Models for Enhanced Prediction and Design
Computational modeling plays an increasingly important role in modern drug discovery, from initial hit identification to lead optimization. For this compound, a suite of computational tools can be leveraged to accelerate its development.
Quantitative Structure-Activity Relationship (QSAR) models can be developed once a sufficient number of analogues with measured biological activity are synthesized. These models can predict the activity of virtual compounds, guiding the design of more potent derivatives. nih.gov Pharmacophore modeling can be used to define the essential three-dimensional features required for biological activity, which can then be used to screen virtual libraries for novel scaffolds.
Molecular docking studies can provide insights into the binding mode of the compound with its putative target, helping to rationalize SAR data and guide the design of derivatives with improved binding affinity. mdpi.com Furthermore, computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for identifying and mitigating potential liabilities early in the drug discovery process. profacgen.com
Table 4: Computational Approaches for the Development of this compound
| Computational Method | Application | Expected Outcome |
| QSAR | Predict biological activity of virtual analogues. | Guide the synthesis of more potent compounds. nih.gov |
| Pharmacophore Modeling | Identify key structural features for activity. | Enable virtual screening for novel chemical scaffolds. |
| Molecular Docking | Predict binding mode and affinity to the target. | Rationalize SAR and guide lead optimization. mdpi.com |
| ADME/Tox Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification and mitigation of potential liabilities. frontiersin.org |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3,4-dichlorobenzyl chloride and 3-methoxy-2-hydroxybenzoic acid under alkaline conditions. A dehydrating agent (e.g., thionyl chloride) facilitates ester bond formation . Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Purification : Recrystallization from ethanol/water mixtures improves purity .
Q. How can researchers confirm the structural identity and purity of the synthesized compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and ester linkage formation (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons in expected splitting patterns) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Melting Point Analysis : Compare experimental values (e.g., 180–182°C) to literature data to assess crystallinity .
Q. What are the common solubility and stability challenges during storage?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or methanol. Pre-saturate solvents to avoid precipitation during biological assays .
- Stability : Store at –20°C under inert gas (N) to prevent hydrolysis of the ester bond. Monitor degradation via periodic TLC or HPLC .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts or unexpected peaks) be resolved during structural characterization?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria in the benzyloxy group may cause peak splitting; use variable-temperature NMR to confirm .
- Impurity Identification : LC-MS or GC-MS to detect by-products (e.g., unreacted 3,4-dichlorobenzyl chloride or hydrolyzed intermediates) .
- Computational Validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ADF) .
Q. What strategies optimize regioselectivity when introducing the dichlorobenzyl group to the benzoic acid backbone?
- Methodological Answer :
- Directed Ortho-Metalation : Use a directing group (e.g., methoxy) to control substitution patterns.
- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to prevent undesired side reactions .
- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Q. How can researchers address low yields in large-scale synthesis due to competing side reactions?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR to track ester bond formation and adjust reagent stoichiometry dynamically.
- By-Product Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water or HCl generated during synthesis .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing decomposition risks .
Q. What advanced analytical techniques are recommended for studying the compound’s interactions in biological systems (e.g., protein binding)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to target proteins.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions.
- Molecular Docking : Use AutoDock Vina to predict binding modes, validated by mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
